molecular formula C10H8BrNO B13674027 6-bromo-7-methylquinolin-2(1H)-one

6-bromo-7-methylquinolin-2(1H)-one

Cat. No.: B13674027
M. Wt: 238.08 g/mol
InChI Key: QGUBXHGQAGOSJB-UHFFFAOYSA-N
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Description

6-bromo-7-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in the quinoline structure can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methylquinolin-2(1H)-one typically involves the bromination of 7-methylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-7-methylquinolin-2(1H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-7-methylquinolin-2(1H)-one depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-methylquinolin-2(1H)-one
  • 6-fluoro-7-methylquinolin-2(1H)-one
  • 6-iodo-7-methylquinolin-2(1H)-one

Comparison

Compared to its halogenated analogs, 6-bromo-7-methylquinolin-2(1H)-one may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit significant biological activities

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,1H3,(H,12,13)

InChI Key

QGUBXHGQAGOSJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)N2)C=C1Br

Origin of Product

United States

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